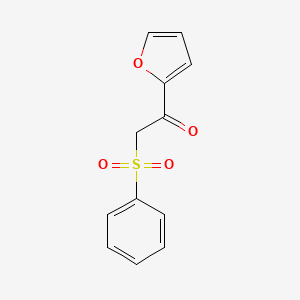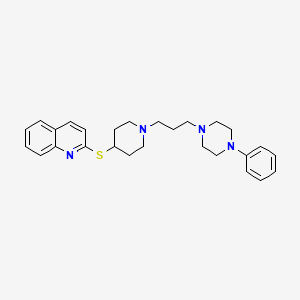
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline is a complex organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound, and a piperazine moiety attached via a propyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the quinoline derivative with 1-(3-chloropropyl)-4-phenylpiperazine under basic conditions.
Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent, such as 4-piperidinethiol, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Biological Research: It is used as a tool compound to study the function of specific proteins and receptors in biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular function and physiological responses, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)benzene: Similar structure but with a benzene core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)pyridine: Similar structure but with a pyridine core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)isoquinoline: Similar structure but with an isoquinoline core instead of quinoline.
Uniqueness
The uniqueness of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline lies in its specific quinoline core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds with different core structures.
属性
CAS 编号 |
780739-84-6 |
|---|---|
分子式 |
C27H34N4S |
分子量 |
446.7 g/mol |
IUPAC 名称 |
2-[1-[3-(4-phenylpiperazin-1-yl)propyl]piperidin-4-yl]sulfanylquinoline |
InChI |
InChI=1S/C27H34N4S/c1-2-8-24(9-3-1)31-21-19-30(20-22-31)16-6-15-29-17-13-25(14-18-29)32-27-12-11-23-7-4-5-10-26(23)28-27/h1-5,7-12,25H,6,13-22H2 |
InChI 键 |
ISEBAGCOGKQJEY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CCCN4CCN(CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


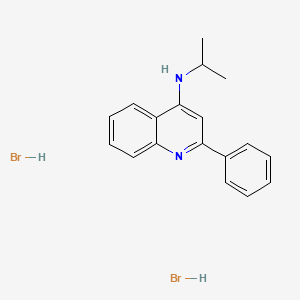

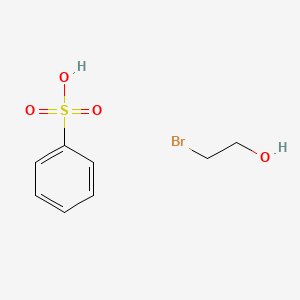
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)

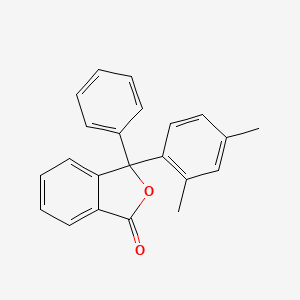

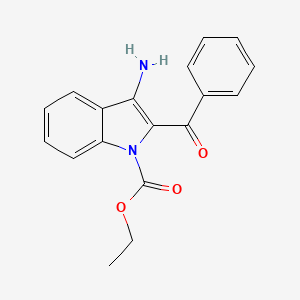
![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)

![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)

